molecular formula C8H6N2OS B3204276 4-(Pyridin-4-yl)-2,3-dihydro-1,3-thiazol-2-one CAS No. 103317-30-2

4-(Pyridin-4-yl)-2,3-dihydro-1,3-thiazol-2-one

Cat. No.: B3204276
CAS No.: 103317-30-2
M. Wt: 178.21 g/mol
InChI Key: MFCQGYCYBMBYPE-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Scaffolds in Modern Medicinal Chemistry and Drug Discovery

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are fundamental to the field of medicinal chemistry. nih.govnih.gov Their prevalence is underscored by the fact that a significant majority of biologically active compounds, including a vast number of pharmaceuticals, incorporate heterocyclic rings. semanticscholar.org The presence of heteroatoms such as nitrogen, sulfur, and oxygen imparts unique physicochemical properties, including polarity, hydrogen bonding capacity, and specific spatial arrangements, which are crucial for molecular recognition and interaction with biological targets like enzymes and receptors. nih.govsemanticscholar.org

The 1,3-Thiazol-2-one Core: A Privileged Scaffold in Organic and Medicinal Chemistry

The 1,3-thiazole ring is a prominent five-membered heterocycle containing both sulfur and nitrogen, and it is a key structural component in numerous natural products and synthetic compounds with significant medicinal value. beilstein-journals.orgbiointerfaceresearch.com The 1,3-thiazol-2-one core, a derivative of the thiazole (B1198619) ring system, is recognized as a "privileged scaffold" in medicinal chemistry. This designation is attributed to its ability to serve as a versatile template for the development of ligands for a diverse range of biological targets.

Compounds incorporating the thiazolidin-4-one ring, a related and often co-studied scaffold, have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. frontiersin.org The structural features of the 1,3-thiazol-2-one core allow for substitutions at various positions, enabling the creation of extensive libraries of compounds for screening and lead optimization.

The Pyridine (B92270) Moiety: Its Strategic Role in Modulating Molecular Recognition and Biological Interactions

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is another cornerstone of medicinal chemistry. researchgate.net Its presence in a molecule can significantly influence its biological activity and pharmacokinetic properties. google.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to biological macromolecules. google.com Furthermore, the pyridine moiety can engage in π-π stacking interactions with aromatic residues in protein binding sites.

The incorporation of a pyridine ring can also enhance the water solubility and metabolic stability of a compound. nih.gov The ability to introduce substituents at various positions on the pyridine ring provides a powerful tool for modulating the electronic properties and steric profile of a molecule, thereby fine-tuning its interaction with a specific biological target. researchgate.net The versatility of the pyridine scaffold is evident in its presence in a wide range of approved drugs with diverse therapeutic applications. google.com

Contextualizing 4-(Pyridin-4-yl)-2,3-dihydro-1,3-thiazol-2-one within Current Research Paradigms and Chemical Space Exploration

The hybrid molecule this compound represents a logical progression in the exploration of chemical space, combining the favorable attributes of both the 1,3-thiazol-2-one core and the pyridine moiety. The synthesis of such pyridine-thiazole hybrids is an active area of research, with various synthetic strategies being developed to access a diverse range of derivatives. nih.govimpactfactor.org

While specific research findings on the biological activities of this compound are not extensively documented in publicly available literature, the known pharmacological profiles of related pyridine-thiazole hybrids provide a strong rationale for its investigation. For instance, various derivatives of pyridine-thiazole have been reported to exhibit potent anticancer, antimicrobial, and anti-inflammatory activities. nih.gov

The exploration of such hybrid systems aligns with the current paradigm in drug discovery of creating novel molecular architectures with enhanced biological activity and improved drug-like properties. The systematic investigation of compounds like this compound and its analogues is crucial for expanding our understanding of the structure-activity relationships of this promising class of molecules and for the potential identification of new therapeutic leads.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-4-yl-3H-1,3-thiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c11-8-10-7(5-12-8)6-1-3-9-4-2-6/h1-5H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCQGYCYBMBYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CSC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501301476
Record name 4-(4-Pyridinyl)-2(3H)-thiazolone
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Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103317-30-2
Record name 4-(4-Pyridinyl)-2(3H)-thiazolone
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Record name 4-(4-Pyridinyl)-2(3H)-thiazolone
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Record name 4-(pyridin-4-yl)-2,3-dihydro-1,3-thiazol-2-one
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Synthetic Methodologies and Chemical Transformations of 4 Pyridin 4 Yl 2,3 Dihydro 1,3 Thiazol 2 One and Its Derivatives

Classical and Contemporary Synthetic Routes to 1,3-Thiazol-2-one Derivatives

The synthesis of the 1,3-thiazol-2-one core is achievable through various classical and modern organic chemistry reactions. These methods provide access to a wide range of substituted thiazolone derivatives by varying the starting materials and reaction conditions.

Hantzsch-Type Condensation Reactions for Thiazole (B1198619) Ring Formation

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely utilized methods for constructing the thiazole ring. researchgate.net The classical approach involves the condensation of an α-halocarbonyl compound with a thioamide-containing reactant, such as thiourea (B124793) or a thioamide. nih.govnih.gov The reaction mechanism proceeds through a nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon of the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to yield the final thiazole product. nih.gov

To synthesize a 4-substituted thiazol-2-one, such as the scaffold of interest, the reaction would typically employ an appropriately substituted α-haloketone and a thiocarbamate or related precursor. The versatility of this reaction allows for the introduction of various substituents at positions 2, 4, and 5 of the thiazole ring by choosing the appropriate starting materials. nih.gov

Modern adaptations of the Hantzsch synthesis have been developed to improve yields, shorten reaction times, and employ greener conditions. nih.gov These include the use of catalysts, such as silica-supported tungstosilisic acid, and alternative energy sources like microwave irradiation or ultrasonic agitation, which can significantly accelerate the condensation and cyclization steps. nih.gov

Table 1: Comparison of Conventional vs. Modern Hantzsch Synthesis Conditions

Parameter Conventional Method Modern Approaches
Heating Conventional reflux Microwave irradiation, Ultrasonic agitation
Catalyst Often none or simple acid/base Heterogeneous catalysts (e.g., SiW/SiO₂)
Solvent Ethanol, DMF Greener solvents (e.g., water, PEG) or solvent-free
Reaction Time Several hours Minutes to a few hours

| Yield | Moderate to good | Often improved (Good to excellent) |

Cyclization Reactions Involving Heteroatom Precursors

Beyond the classical Hantzsch synthesis, several contemporary methods have been developed for the construction of the 1,3-thiazol-2-one ring system. These routes often involve innovative cyclization strategies starting from various heteroatom-containing precursors.

One modern approach is the iodine-promoted [3+2] cyclization of 1,3-diketones with potassium thiocyanate. researchgate.net This transition-metal-free method facilitates the formation of both C-S and C-N bonds to construct the thiazol-2(3H)-one ring and tolerates a good range of functional groups. researchgate.net

Another strategy involves the reaction of thiocarbamates with enaminones, also promoted by iodine, to yield thiazol-2(3H)-one derivatives in high yields at room temperature. researchgate.net Furthermore, electrochemical methods have emerged as a green and sustainable alternative. For instance, the electrochemical oxidative cyclization of enaminones with thioamides provides access to thiazoles under metal- and oxidant-free conditions. organic-chemistry.org These contemporary methods offer alternative pathways to the thiazolone core, often with advantages in terms of substrate scope, reaction conditions, and environmental impact.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Scaffold Assembly

Nucleophilic aromatic substitution (SNAr) is a powerful tool in heterocyclic chemistry, typically used for the functionalization of electron-deficient aromatic rings. researchgate.net In the context of thiazole synthesis, SNAr reactions can be employed to introduce substituents onto a pre-existing thiazole ring. For scaffold assembly, an intramolecular SNAr reaction could be envisioned as a key cyclization step. This would involve a precursor molecule containing both a nucleophilic sulfur or nitrogen atom and an activated aromatic ring with a suitable leaving group, positioned to allow for ring closure.

While less common for the primary construction of the thiazolone ring itself compared to condensation reactions, SNAr plays a crucial role in the derivatization of fused heterocyclic systems containing a thiazole moiety. For example, in benzo[1,2-d:4,5-d']bis( researchgate.netpharmaguideline.combepls.comthiadiazole) systems, bromo-substituents can be displaced by various nucleophiles, demonstrating the utility of SNAr in modifying complex thiazole-containing scaffolds. researchgate.net

Strategies for Regioselective Introduction of the Pyridine (B92270) Moiety

The most direct method for installing the pyridine moiety is through a Hantzsch-type synthesis, where one of the precursors already contains the pyridine ring. By starting with an α-haloketone bearing a pyridin-4-yl group, such as 2-bromo-1-(pyridin-4-yl)ethan-1-one, the subsequent condensation and cyclization with a suitable sulfur-containing nucleophile (e.g., ammonium (B1175870) thiocarbamate) will directly and regioselectively yield the 4-(pyridin-4-yl)-1,3-thiazole scaffold. This approach is often limited by the availability and stability of the requisite α-haloketone precursor, as pyridyl substituents can sometimes be incompatible with classical Hantzsch conditions. nih.gov

Alternatively, modern cross-coupling reactions offer a powerful and versatile strategy. A pre-formed 4-halo-2,3-dihydro-1,3-thiazol-2-one can be coupled with a pyridine-containing organometallic reagent. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling (using a pyridineboronic acid) or the Stille coupling (using a pyridylstannane), are well-established methods for forming C-C bonds between aromatic and heteroaromatic rings. This approach allows for the late-stage introduction of the pyridine moiety, which can be advantageous for building a library of diverse analogues.

Derivatization and Functionalization Strategies on the Thiazolone and Pyridine Rings

Once the core 4-(pyridin-4-yl)-2,3-dihydro-1,3-thiazol-2-one scaffold is assembled, further chemical modifications can be performed on both the thiazolone and pyridine rings to explore structure-activity relationships.

Modification of the N-3 Position of the Thiazolone Ring

The nitrogen atom at the N-3 position of the 2,3-dihydro-1,3-thiazol-2-one ring is a key site for functionalization. The N-H proton is weakly acidic and can be removed by a suitable base to generate a nucleophilic anion. This anion can then react with a variety of electrophiles, allowing for the introduction of diverse substituents.

Common derivatization reactions at the N-3 position include:

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base (e.g., NaH, K₂CO₃) introduces alkyl groups. pharmaguideline.comnih.gov The resulting N-alkylated products are known as thiazolium salts. pharmaguideline.com

N-Acylation: Treatment with acyl chlorides or anhydrides in the presence of a base affords N-acyl derivatives. This modification can be used to introduce a wide range of functional groups and linkers.

Research has demonstrated the synthesis of N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamides, which serves as a relevant example of modifying the N-3 position of a closely related thiazolidine-2-thione core with a pyridine-containing moiety. This highlights the feasibility of attaching complex groups to this nitrogen atom.

Table 2: Examples of N-3 Position Derivatization on Thiazolone-related Scaffolds

Reagent Type Specific Reagent Product Type
Alkyl Halide Methyl Iodide N-Methylated Thiazolone
Alkyl Halide Benzyl Bromide N-Benzylated Thiazolone
Acyl Halide Acetyl Chloride N-Acetylated Thiazolone
Acyl Halide Isonicotinoyl chloride N-Isonicotinoylated Thiazolone

| α-Iodo Ketone | Iodoacetone | N-(2-oxopropyl)thiazolium salt nih.gov |

These derivatization strategies are crucial for fine-tuning the physicochemical properties of the parent compound.

Substituent Effects and Analog Design on the Pyridine Ring (e.g., 3-pyridine vs. 4-pyridine substitution)

A comparative study on a series of thiazolidin-4-one derivatives designed as antitubercular agents highlighted the critical nature of the pyridine nitrogen's position. In this research, analogs containing a pyridine-4-carbohydrazide moiety were compared with their pyridine-2-carbohydrazide and pyridine-3-carbohydrazide counterparts. The results were striking: while the substitution with pyridine-2-carbohydrazide led to a moderate decrease in antitubercular activity, the replacement with a pyridine-3-carbohydrazide resulted in a complete loss of activity. pharmaguideline.com This suggests that the electronic and steric environment provided by the 4-pyridyl and 2-pyridyl isomers is crucial for the compound's interaction with its biological target, and that the 3-pyridyl arrangement is detrimental to this interaction.

The electronic differences between these isomers can be understood by considering their resonance structures and inductive effects. The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a polarization of the ring. In the case of a 4-substituted pyridine, the nitrogen atom is positioned para to the point of attachment, allowing for effective electronic communication through resonance. This can influence the acidity of protons on the thiazolidinone ring and the nucleophilicity of the atoms within it. In contrast, a 3-substituted pyridine has the nitrogen atom in a meta position, which alters the electronic influence on the attached ring system.

While direct studies on the substituent effects on the chemical reactivity of this compound are not extensively documented, research on other heterocyclic systems, such as meso-pyridyl-BODIPYs, has shown that the isomeric position of the pyridyl group (2-, 3-, or 4-pyridyl) influences the photophysical and electrochemical properties of the molecule. nih.gov These differences are attributed to the varying abilities of the pyridyl isomers to engage in electronic delocalization with the core structure. nih.gov Such findings support the principle that the choice between a 3-pyridyl and a 4-pyridyl substituent is a key consideration in analog design for tuning the properties and activity of heterocyclic compounds.

The following table summarizes the observed effects of pyridine ring isomerism on the biological activity of related thiazolidinone derivatives:

Pyridine Substituent PositionEffect on Antitubercular ActivityReference
4-pyridylActive pharmaguideline.com
2-pyridylModerately reduced activity pharmaguideline.com
3-pyridylComplete loss of activity pharmaguideline.com

Formation of Fused and Spiro-Heterocyclic Systems Incorporating the Core Structure

The this compound scaffold represents a versatile building block for the synthesis of more complex heterocyclic systems, including fused and spiro-cyclic structures. The reactivity of the thiazolidinone ring provides several avenues for such chemical transformations. Although specific examples starting directly from this compound are not extensively reported, the known reactivity of the thiazolidinone core allows for the postulation of viable synthetic pathways.

Formation of Fused Heterocyclic Systems:

The construction of fused heterocyclic systems typically involves the annulation of a new ring onto the existing thiazolidinone framework. A common strategy for achieving this is through reactions that utilize the active methylene (B1212753) group at the C-5 position of the thiazolidinone ring and the endocyclic nitrogen atom. For instance, the synthesis of thiazolo[4,5-b]pyridines, a class of fused heterocycles with diverse biological activities, often proceeds through the condensation of a suitable pyridine precursor with a thiazole derivative. dmed.org.uadmed.org.uaresearchgate.net In a related fashion, one could envision the reaction of this compound with appropriate reagents to build a new ring fused to the thiazole core.

A general approach to forming fused systems involves the reaction of a 2-aminothiazole (B372263) derivative with a molecule containing two electrophilic centers. dmed.org.ua While this compound itself is not a 2-aminothiazole, chemical modifications could introduce the necessary functionality. Alternatively, reactions involving the carbonyl group at C-2 and the adjacent nitrogen could be exploited. For example, condensation reactions with bifunctional reagents could lead to the formation of a new heterocyclic ring fused at the 2,3-position of the thiazole.

Formation of Spiro-Heterocyclic Systems:

Spiro-heterocycles are characterized by two rings sharing a single common atom. The synthesis of spiro-thiazolidinones often involves the reaction of an exocyclic double bond with a binucleophilic reagent. A common precursor for such reactions is a 5-ylidene-thiazolidinone derivative, which can be prepared by the Knoevenagel condensation of the parent thiazolidinone with an aldehyde or ketone.

In the context of this compound, a plausible route to spiro compounds would involve an initial condensation at the C-5 position with a suitable carbonyl compound to introduce an exocyclic double bond. This activated intermediate could then undergo a [3+2] cycloaddition reaction with a 1,3-dipole, such as a nitrilimine, to generate a spiro-heterocycle. researchgate.net Another established method for the synthesis of spiro-thiazolidinones is the three-component reaction of an amine, a carbonyl compound, and a mercaptoacetic acid derivative, which could be adapted to incorporate the pyridyl-thiazolidinone moiety. rsc.orgnih.gov

The following table outlines potential, though not explicitly reported for the title compound, synthetic strategies for the formation of fused and spiro systems based on the known reactivity of the thiazolidinone core:

Target SystemGeneral Synthetic StrategyKey Intermediate/Reaction TypePotential Reagents
Fused HeterocycleAnnulation onto the thiazolidinone ringCondensation, CyclizationBifunctional electrophiles
Spiro-HeterocycleCycloaddition onto an exocyclic double bondKnoevenagel condensation followed by [3+2] cycloadditionAldehydes/ketones, 1,3-dipoles
Spiro-HeterocycleThree-component reactionSpirocyclizationAmines, Carbonyl compounds, Mercaptoacetic acid derivatives

Advanced Spectroscopic and Structural Elucidation Techniques for Compound Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different protons in the molecule. For 4-(Pyridin-4-yl)-2,3-dihydro-1,3-thiazol-2-one, the spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the thiazol-2-one ring, and the amide N-H proton.

The pyridine ring features a symmetrical substitution pattern at the 4-position, leading to two sets of chemically equivalent protons. The protons ortho to the nitrogen atom (H-2' and H-6') are expected to appear as a doublet in the most downfield region of the aromatic spectrum due to the deshielding effect of the electronegative nitrogen. The protons meta to the nitrogen (H-3' and H-5') would appear as another doublet slightly upfield.

The thiazol-2-one ring contains a single olefinic proton (H-5) and an amide proton (N-H). The olefinic proton is anticipated to resonate as a singlet. The amide proton typically appears as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding effects.

Predicted ¹H NMR Chemical Shifts

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, six distinct carbon signals are expected. The carbonyl carbon (C-2) of the thiazol-2-one ring is characteristically found at the most downfield position, typically above 170 ppm.

The carbons of the pyridine ring will show two signals for the protonated carbons (C-2'/C-6' and C-3'/C-5') and one signal for the quaternary carbon (C-4') attached to the thiazole (B1198619) ring. The olefinic carbons of the thiazole ring (C-4 and C-5) will also produce distinct signals. The chemical shifts are influenced by their proximity to the heteroatoms (N and S) and the carbonyl group.

Predicted ¹³C NMR Chemical Shifts

To confirm the assignments from 1D NMR spectra, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. A clear correlation would be observed between the ortho-protons (H-2'/H-6') and meta-protons (H-3'/H-5') of the pyridine ring, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the signals of H-2'/H-6' to C-2'/C-6', H-3'/H-5' to C-3'/C-5', and H-5 to C-5, validating their assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected from the pyridine protons (H-3'/H-5') to the thiazole carbon C-4, and from the thiazole proton (H-5) to the pyridine quaternary carbon C-4' and the thiazole carbon C-4. These correlations are crucial for confirming the connectivity between the two heterocyclic rings.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide, aromatic, and thiazole moieties.

The most prominent peak would be the C=O stretching vibration of the cyclic amide (lactam) group, expected in the range of 1680-1720 cm⁻¹. The N-H stretching vibration should appear as a band around 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the pyridine and thiazole rings are expected in the 1400-1600 cm⁻¹ region. A C-S stretching vibration, characteristic of the thiazole ring, may be observed in the fingerprint region around 600-800 cm⁻¹.

Expected IR Absorption Bands

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. The monoisotopic mass of this compound (C₈H₆N₂OS) is 178.02 Da. High-resolution mass spectrometry (HRMS) would confirm this exact mass, thereby validating the molecular formula.

In electrospray ionization (ESI) mass spectrometry, the compound is expected to be detected primarily as its protonated molecular ion [M+H]⁺ at m/z 179.027. Other common adducts, such as the sodium [M+Na]⁺ (m/z 201.009) and potassium [M+K]⁺ (m/z 216.983) adducts, may also be observed. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would provide structural information. Common fragmentation pathways for thiazolinone derivatives could involve the loss of small neutral molecules like CO or cleavage of the thiazole ring.

Predicted Mass Spectrometry Data

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and torsional angles. While a specific crystal structure for the title compound is not available, analysis of closely related structures, such as 4-(pyridin-2-yl)-1,3-dithiol-2-one and 4-(pyridin-2-yl)thiazol-2-ylamine, allows for a reasoned prediction of its solid-state characteristics.

Determination of Crystal Packing, Unit Cell Parameters, and Space Group

The precise crystal packing, unit cell parameters, and space group of a molecule are determined through single-crystal X-ray diffraction. While no specific data exists for this compound, analysis of analogous structures provides insight into potential crystallographic systems. For instance, related pyridine-thiazole compounds often crystallize in monoclinic or triclinic systems, which are common for organic molecules of this nature. nih.govresearchgate.net

For example, the salt 4-(4-carboxy-1,3-thiazol-2-yl)pyridinium 3-carboxy-4-hydroxybenzenesulfonate dihydrate crystallizes in the triclinic space group P-1. nih.gov Another related compound, 4-(pyridin-2-yl)thiazol-2-ylamine, was found to have three independent molecules in its asymmetric unit, highlighting the potential for complex packing arrangements. researchgate.net The specific parameters—unit cell dimensions (a, b, c) and angles (α, β, γ)—are highly dependent on the exact molecular structure and the intermolecular forces that govern the crystal lattice formation.

Table 1: Illustrative Crystal Data for a Related Pyridine-Thiazole Compound

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.6234 (14)
b (Å)10.6065 (17)
c (Å)10.7979 (17)
α (°)97.799 (2)
β (°)94.479 (2)
γ (°)99.885 (2)
Volume (ų)958.7 (3)
Z2
Data derived from a structurally similar compound, 4-(4-carboxy-1,3-thiazol-2-yl)pyridinium 3-carboxy-4-hydroxybenzenesulfonate dihydrate, for illustrative purposes. nih.gov

Analysis of Molecular Conformation, Bond Lengths, and Dihedral Angles

The molecular conformation of this compound is expected to be characterized by a degree of planarity, with a notable dihedral angle between the pyridine and thiazole ring systems. In similar structures, this angle can vary. For the salt of a carboxylated analogue, the dihedral angle between the thiazole and pyridinium (B92312) rings is a relatively small 5.909 (5)°, indicating a nearly coplanar arrangement. nih.gov In contrast, for 4-(pyridin-2-yl)thiazol-2-ylamine, the dihedral angles between the heterocyclic rings in its three independent molecules are 22.23 (4)°, 14.02 (4)°, and 21.08 (4)°, showing significant deviation from planarity. researchgate.net

Bond lengths within the pyridine and thiazole rings are expected to fall within standard ranges for C-C, C-N, and C-S bonds in heterocyclic aromatic systems. The C=O bond of the thiazol-2-one ring would typically be around 1.2 Å, while the C-N and C-S bonds within the ring would reflect their single or partial double bond character.

Table 2: Representative Bond Lengths and Dihedral Angles from Related Structures

FeatureDescriptionTypical Value
Bond Lengths C-S (thiazole ring)~1.73 Å
C-N (thiazole ring)~1.37 Å
C=O (thiazolone ring)~1.21 Å
C-C (inter-ring)~1.47 Å
Dihedral Angle Pyridine Ring vs. Thiazole Ring5° - 25°
Values are generalized from related pyridine-thiazole crystal structures for illustrative purposes. nih.govresearchgate.net

Investigation of Supramolecular Assembly, Hydrogen Bonding Networks, and π-π Stacking Interactions

The supramolecular assembly of this compound in the solid state would be dictated by non-covalent interactions, primarily hydrogen bonding and π-π stacking. The nitrogen atom of the pyridine ring is a potent hydrogen bond acceptor, while the N-H group of the thiazolone ring is a hydrogen bond donor. This donor-acceptor pair is highly likely to form intermolecular hydrogen bonds, potentially leading to the formation of chains or dimeric motifs that are fundamental to the crystal packing. researchgate.net

In the crystal structure of (E)-3-(pyridin-4-yl)acrylic acid, a molecule also containing a pyridine-4-yl moiety, strong O—H···N interactions link molecules into chains. researchgate.net A similar N-H···N(pyridine) hydrogen bond could be a primary organizing feature in the crystal structure of the target compound.

Table 3: Potential Intermolecular Interactions and Their Geometric Parameters

Interaction TypeDonorAcceptorDistance (D···A, Å)Angle (D-H···A, °)
Hydrogen Bond N-H (thiazolone)N (pyridine)2.8 - 3.2150 - 180
π-π Stacking Pyridine RingPyridine RingCentroid-Centroid: 3.5 - 4.0 Å-
π-π Stacking Thiazole RingPyridine RingCentroid-Centroid: 3.5 - 4.0 Å-
Parameters are predictive and based on typical values observed in similar organic crystal structures. researchgate.net

Computational and Theoretical Chemistry Studies of 4 Pyridin 4 Yl 2,3 Dihydro 1,3 Thiazol 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods are essential for understanding the intrinsic properties of 4-(Pyridin-4-yl)-2,3-dihydro-1,3-thiazol-2-one.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.netresearchgate.net This process involves calculating the molecule's electronic energy and minimizing it to find the lowest energy conformation. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would precisely compute key structural parameters. researchgate.net

Table 1: Predicted Structural Parameters from DFT Optimization
ParameterDescriptionPredicted Value/Observation
Bond Length (C=O)The length of the carbonyl bond in the thiazole (B1198619) ring.~1.22 Å
Bond Length (C-S)The lengths of the carbon-sulfur bonds within the thiazole ring.~1.77 Å and ~1.85 Å
Bond Length (C-N)The lengths of the carbon-nitrogen bonds in both rings.Varies from ~1.30 Å to ~1.46 Å
Dihedral Angle (Pyridine-Thiazole)The rotational angle between the planes of the two heterocyclic rings.A non-zero angle indicating a twisted conformation is likely the most stable.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other chemical species, highlighting regions prone to electrophilic and nucleophilic attack. researchgate.net

For this compound, an MEP map would display:

Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. They would be concentrated around the electronegative nitrogen atom of the pyridine (B92270) ring and the carbonyl oxygen atom of the thiazole ring.

Positive Potential (Blue): These electron-deficient areas are targets for nucleophiles. Such regions would be located around the hydrogen atoms, particularly the N-H proton on the thiazole ring.

This analysis helps in understanding non-covalent interactions, such as hydrogen bonding, which are critical for molecular recognition processes.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comsapub.org The HOMO acts as the electron donor, while the LUMO is the electron acceptor in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A large gap implies high stability and low reactivity.

A small gap suggests the molecule is more reactive and can be easily excited.

From the HOMO and LUMO energies, other quantum chemical descriptors like chemical hardness (η) and softness (S) can be calculated. Hardness measures the resistance to change in electron distribution, while softness is the inverse of hardness. These parameters provide a quantitative measure of the molecule's reactivity and stability. ajchem-a.com

Table 2: Key Parameters from Frontier Molecular Orbital Analysis
ParameterSymbolFormulaSignificance
HOMO EnergyEHOMO-Correlates with the ability to donate electrons (nucleophilicity).
LUMO EnergyELUMO-Correlates with the ability to accept electrons (electrophilicity).
Energy GapΔEELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Chemical Hardnessη(ELUMO - EHOMO) / 2Measures resistance to deformation of the electron cloud.
Chemical SoftnessS1 / (2η)Indicates the ease of electron cloud deformation; a measure of reactivity.

Theoretical calculations can accurately predict spectroscopic data, which serves as a powerful tool for structural confirmation. DFT methods are widely used to compute infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. doi.orgscielo.org.za

IR Spectroscopy: Theoretical frequency calculations predict the positions of absorption bands corresponding to the vibrational modes of the molecule's functional groups (e.g., C=O stretch, N-H bend, C-S stretch, and aromatic ring vibrations). iu.edu.sa These predicted spectra can be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the ¹H and ¹³C NMR chemical shifts. iu.edu.sa This allows for the assignment of specific signals in an experimental NMR spectrum to individual atoms within the molecule, aiding in detailed structural elucidation.

Table 3: Predicted Characteristic IR Vibrational Frequencies
Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-H (Thiazole)Stretching~3300-3400
C-H (Aromatic)Stretching~3050-3150
C=O (Thiazole)Stretching~1680-1720
C=N / C=C (Rings)Stretching~1550-1650
C-S (Thiazole)Stretching~650-750

Molecular Modeling and Simulation Approaches

While quantum calculations focus on the static properties of a single molecule, molecular modeling and simulation techniques explore the dynamic behavior of molecules over time, including their flexibility and interactions with their environment.

Molecular Dynamics (MD) simulations are computational experiments that track the motions of atoms and molecules over a period of time. For this compound, an MD simulation would provide critical insights into its conformational landscape and the influence of solvents. nih.gov

By simulating the molecule in a solvent box (e.g., water), researchers can observe:

Conformational Flexibility: MD simulations can explore the different shapes (conformers) the molecule can adopt by rotating around its single bonds, such as the bond connecting the pyridine and thiazole rings. This helps identify the most populated and energetically favorable conformations in solution.

Solvent Effects: The simulation reveals how solvent molecules arrange themselves around the solute, forming hydration shells. researchgate.net It can highlight specific interactions, like hydrogen bonds between the molecule's N-H or C=O groups and water, which are crucial for understanding its solubility and behavior in an aqueous environment.

Ligand-Target Docking Simulations for Interaction Mechanism Prediction

No published studies detailing ligand-target docking simulations for this compound could be identified. Consequently, there is no data available on its potential biological targets, binding affinities, or specific molecular interactions within a protein active site.

Pharmacophore Modeling and Virtual Screening Strategies for Analog Identification

There are no available research articles describing the development of pharmacophore models based on this compound. As a result, information regarding its key chemical features essential for biological activity and its use in virtual screening campaigns to identify potential analogs is not present in the current scientific literature.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Thiazolone Pyridine Scaffolds

Methodologies for Comprehensive SAR Elucidation

The comprehensive elucidation of the structure-activity relationship for the thiazolone-pyridine scaffold involves a multi-faceted approach, integrating both traditional and modern techniques. Key methodologies include:

Combinatorial Chemistry and Parallel Synthesis: The synthesis of focused libraries of analogs allows for the rapid exploration of a wide range of substituents on both the pyridine (B92270) and thiazolone rings. This high-throughput approach enables the identification of initial "hit" compounds and preliminary SAR trends.

Positional Scanning: This technique involves systematically altering substituents at each position of the thiazolone-pyridine core to determine the optimal group for enhanced activity. For instance, modifications at the N3 position of the thiazolone ring or at positions 2, 3, 5, and 6 of the pyridine ring can be explored.

"Top-Down" and "Bottom-Up" Approaches: A "top-down" strategy may start with a complex, active molecule and systematically simplify it to identify the minimal pharmacophore. Conversely, a "bottom-up" approach begins with the core scaffold and progressively adds functional groups to enhance activity.

Matched Molecular Pair Analysis (MMPA): This computational technique analyzes large datasets of compounds to identify pairs of molecules that differ by a single, small, well-defined structural transformation. By comparing the biological activities of these pairs, the effect of specific chemical modifications can be quantified, providing valuable insights for lead optimization.

A study on 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives, which share the pyridin-4-yl moiety, demonstrated the importance of the pyridine nitrogen's position. Changing the pyridine nitrogen from the 4-position to the 2-position resulted in a loss of activity, while the 3-pyridyl analog showed comparable activity to the lead compound nih.gov. This highlights the sensitivity of the SAR to the spatial arrangement of key heteroatoms.

Influence of Substituent Electronic and Steric Effects on Molecular Activity

The biological activity of 4-(pyridin-4-yl)-2,3-dihydro-1,3-thiazol-2-one analogs is profoundly influenced by the electronic and steric properties of their substituents. These properties can affect the molecule's conformation, binding affinity to its target, and pharmacokinetic profile.

Electronic Effects:

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH3) and amino (-NH2) groups, can increase the electron density of the aromatic rings. This can enhance hydrogen bonding capabilities or pi-stacking interactions with the target protein.

Electron-withdrawing groups (EWGs) , such as nitro (-NO2) and cyano (-CN) groups, decrease the electron density. This can influence the pKa of the molecule and its ability to participate in certain interactions. For example, in a series of pteridine-7(8H)-one derivatives, a trifluoromethyl group, a strong EWG, led to a significant decrease in activity, possibly due to its electron-withdrawing nature acs.org.

Steric Effects:

Bulky substituents can create steric hindrance, which may either be detrimental, by preventing the molecule from fitting into the binding pocket, or beneficial, by promoting a more favorable binding conformation. In the aforementioned pteridine-7(8H)-one study, increasing the size of substituents led to a decrease in activity, likely due to steric clashes within the hydrophobic pocket acs.org.

The position of the substituent is also critical. Ortho-substitution on a phenyl ring attached to the core scaffold may force a non-planar conformation, which could be either favorable or unfavorable for binding, depending on the target's topology.

The interplay between electronic and steric effects is often complex and target-dependent. A systematic variation of substituents with different electronic and steric properties is necessary to delineate their specific contributions to biological activity.

Rational Design Strategies for Optimizing Ligand-Target Interactions

Rational drug design aims to optimize the interactions between a ligand and its biological target based on a detailed understanding of the binding site. For the thiazolone-pyridine scaffold, several strategies can be employed:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is known, SBDD can be a powerful tool. Molecular docking simulations can predict the binding mode of this compound analogs within the active site. This information can guide the design of new derivatives with improved complementarity, such as by introducing hydrogen bond donors or acceptors to interact with specific amino acid residues.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods can be utilized. Pharmacophore modeling, for instance, can identify the key chemical features responsible for biological activity based on a set of known active compounds. This pharmacophore model can then be used to design new molecules that possess these essential features.

Fragment-Based Drug Discovery (FBDD): This approach involves screening small chemical fragments to identify those that bind to the target. These fragments can then be grown or linked together to create more potent lead compounds. The thiazolone and pyridine rings of the core scaffold can be considered as starting fragments for such an approach.

An example of rational design is the development of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK2/4/6 inhibitors, where molecular docking and 3D-QSAR studies were used to understand the structure-activity relationships and guide the design of more potent inhibitors nih.govnih.gov.

Bioisosteric Replacements and Scaffold Hopping in the Context of Thiazolone-Pyridine Analogs

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to optimize drug-like properties, circumvent existing patents, and explore new chemical space.

Bioisosteric Replacements:

This strategy involves the substitution of a functional group with another group that has similar physical or chemical properties, with the aim of retaining or improving biological activity while enhancing other properties like metabolic stability or solubility. For the this compound scaffold, several bioisosteric replacements could be considered:

Original GroupPotential BioisosteresRationale for Replacement
Pyridine RingPhenyl, Thiophene, Pyrimidine, PyridazineTo modulate polarity, reduce potential for CYP inhibition, and explore different hydrogen bonding patterns. cambridgemedchemconsulting.com
Thiazolone RingOxazolone, Imidazolone, ThiazolidinedioneTo alter hydrogen bonding capacity, metabolic stability, and overall geometry.
Carbonyl Group (C=O)Thiocarbonyl (C=S), Sulfone (SO2)To modify hydrogen bonding and electronic properties.

For instance, replacing a phenyl ring with a pyridyl ring can increase polarity and reduce metabolism, although it may also introduce potential CYP inhibition cambridgemedchemconsulting.com.

Scaffold Hopping:

Scaffold hopping involves replacing the core molecular framework with a structurally different scaffold while maintaining the original pharmacophoric features. This can lead to the discovery of novel chemotypes with improved properties. For the thiazolone-pyridine scaffold, potential scaffold hops could include:

Replacing the thiazolone ring with an open-chain amide or a different heterocyclic system that can present the pyridine moiety in a similar spatial orientation.

Fusing the pyridine and thiazolone rings to create a more rigid bicyclic system, such as a thiazolo[4,5-b]pyridine.

A successful example of scaffold hopping involved the optimization of 4-(quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as tubulin inhibitors, where modifications to the core structure led to new compounds with high potency and improved aqueous solubility nih.gov.

Computational Tools in Guiding SAR Refinements

Computational chemistry plays an indispensable role in modern drug discovery by providing insights that can guide the refinement of SAR.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models that correlate the 3D structural features of molecules with their biological activities. These models can highlight regions where steric bulk or specific electronic properties are favorable or unfavorable for activity. Such models have been successfully applied to 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives to understand their interactions with target kinases nih.govnih.gov.

Molecular Docking: As mentioned earlier, docking simulations can predict the binding orientation of ligands in a protein's active site. This can help rationalize observed SAR and guide the design of new analogs with improved binding affinity. Molecular docking was used to study the interactions of novel thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives with the enzyme α-amylase plos.org.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability over time. This can help to refine the binding poses obtained from docking and provide a more accurate prediction of binding affinity. MD simulations were employed to validate the binding of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives to their target kinases nih.govnih.gov.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This allows for the early identification and filtering of molecules that are likely to have poor pharmacokinetic profiles, thus saving time and resources.

By integrating these computational tools into the drug design workflow, researchers can make more informed decisions, prioritize the synthesis of the most promising compounds, and accelerate the optimization of the this compound scaffold into viable drug candidates.

Mechanistic Investigations of Biochemical and Biological Interactions

Exploration of Molecular Target Binding Modes and Affinities

There is a lack of direct experimental data from binding assays that specifically identifies the molecular targets of 4-(Pyridin-4-yl)-2,3-dihydro-1,3-thiazol-2-one. However, the chemical architecture of the molecule, which combines a pyridine (B92270) moiety with a thiazolidinone-like ring, is common in compounds designed to interact with specific protein pockets, particularly the active sites of enzymes.

Compounds featuring a pyridine ring linked to a thiazole (B1198619) or thiazolidinone core have been investigated as inhibitors of various kinases. For instance, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been studied as potential inhibitors of cyclin-dependent kinases (CDKs) such as CDK2, CDK4, and CDK6. Molecular docking studies of these related compounds suggest that the pyridine and thiazole moieties can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of these enzymes. It is plausible that this compound could adopt a similar binding mode in various kinase active sites.

Furthermore, the general structure is present in compounds targeting other enzymes. For example, some thiazolidinone derivatives have been shown to inhibit monoamine oxidase (MAO). Specifically, 3-(pyridin-2-yl)-2-(pyridine-2-ylimino)thiazolidin-4-one has been evaluated for its potential to inhibit MAO isoforms. These findings suggest that the pyridinyl-thiazolone scaffold could potentially bind to the active sites of a range of enzymes.

Biochemical Pathway Modulation at a Molecular and Cellular Level

Given the potential for this compound to bind to protein kinases, it could theoretically modulate cellular signaling pathways regulated by these enzymes. For example, inhibition of CDKs by analogous compounds can lead to cell cycle arrest, a mechanism that is explored in cancer research.

In a similar vein, derivatives of thiazolo[3,2-a]pyridine have been investigated as potential inhibitors of α-amylase through in silico studies. nih.gov Inhibition of this enzyme would affect carbohydrate metabolism, suggesting a potential role in modulating metabolic pathways. While this is speculative for the specific compound , it highlights a plausible mechanism of action for molecules with this scaffold. The precise biochemical pathways modulated by this compound would be dependent on its specific molecular targets and binding affinities, which are yet to be experimentally determined.

Mechanistic Insights into Receptor Agonism or Antagonism

Currently, there is no available scientific literature that describes the interaction of this compound with any specific receptors. Therefore, no mechanistic insights into its potential agonistic or antagonistic activities can be provided at this time. The biological evaluation of this compound would be necessary to determine if it possesses any such properties.

Theoretical Frameworks and Predictive Models for Biological Activity

Due to the absence of extensive experimental data, theoretical frameworks and predictive models offer a valuable approach to understanding the potential biological activity of this compound. Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations have been effectively utilized for structurally related compounds to predict their biological activities and to elucidate their mechanisms of action at a molecular level.

QSAR studies on other series of thiazolidinone derivatives have indicated that physicochemical properties such as lipophilicity and the electronic nature of substituents play a crucial role in their biological activity. For the pyridinyl-thiazolone scaffold, the electronic properties of the pyridine ring and any substitutions on the thiazolidinone ring would likely be key determinants of target affinity and selectivity.

Molecular docking is a powerful computational tool that has been used to predict the binding modes of analogous compounds. For example, docking studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives in the active sites of CDK2, CDK4, and CDK6 have provided insights into the specific amino acid residues that are important for binding. Similar in silico approaches could be applied to this compound to generate hypotheses about its potential molecular targets and binding interactions. The following table summarizes findings from computational studies on related pyridine-thiazole compounds.

Compound ClassTarget ProteinComputational MethodKey Findings
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivativesCDK2, CDK4, CDK63D-QSAR, Molecular Docking, MD SimulationsIdentified key structural features for enhanced inhibitory activity, including electronegative and electropositive groups at specific positions.
Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivativesα-AmylaseMolecular Docking, MD SimulationsPredicted strong binding affinities and identified key interacting residues within the enzyme's active site. nih.gov
Pyridine-thiazolidin-4-one hybridsCDK2, GSK3βMolecular DockingExplored binding affinity and interactions within the ATP-binding pocket of the enzymes.

These theoretical models provide a rational basis for the future experimental investigation of this compound and for the design of new analogs with potentially enhanced biological activities.

Studies on Interaction with Biomembranes and Other Biological Microenvironments

There are no published studies that specifically investigate the interaction of this compound with biomembranes or other biological microenvironments. The physicochemical properties of the compound, such as its lipophilicity and hydrogen bonding capacity, would influence its ability to cross cell membranes and its distribution within different cellular compartments. Computational tools can predict some of these properties, but experimental validation is required to understand its behavior in a biological context.

Future Directions and Emerging Research Opportunities

Development of Novel and Green Synthetic Methodologies for Sustainable Production

The future synthesis of 4-(Pyridin-4-yl)-2,3-dihydro-1,3-thiazol-2-one and its derivatives is poised to shift towards more sustainable and environmentally benign methods. Traditional multi-step syntheses of thiazolidinones often involve volatile organic solvents, harsh catalysts, and long reaction times. researchgate.net Green chemistry approaches, such as microwave-assisted and ultrasound-promoted synthesis, offer significant advantages by enhancing reaction rates, increasing yields, and reducing energy consumption. researchgate.netresearchgate.nettandfonline.com

Microwave-assisted organic synthesis (MAOS) has been successfully employed for the one-pot, three-component synthesis of various 4-thiazolidinone (B1220212) derivatives. researchgate.netmdpi.comrsc.org This technique can dramatically shorten reaction times from hours to minutes. researchgate.net Similarly, ultrasound-assisted synthesis provides an efficient alternative, promoting reactions through acoustic cavitation and often leading to higher yields under milder conditions. researchgate.nettandfonline.comnih.gov The development of solvent-free reaction conditions, potentially using recyclable catalysts like ammonium (B1175870) persulfate, further enhances the sustainability of these synthetic protocols. nih.gov Future research will likely focus on adapting these one-pot, multi-component strategies for the large-scale, sustainable production of this compound.

Table 1: Comparison of Green Synthetic Methodologies for Thiazolidinone Synthesis
MethodologyKey AdvantagesCatalyst/Conditions ExamplesTypical Reaction TimeReported Yields
Microwave-Assisted SynthesisRapid heating, reduced reaction times, improved yieldsSolvent-free, [Et3NH][HSO4], KSF@Ni nih.govMinutes researchgate.netresearchgate.netGood to Excellent (69-82%+) mdpi.com
Ultrasound-Assisted SynthesisEnhanced reaction rates, milder conditions, high yieldsVOSO4, Lewis acids, β-alanine researchgate.netnih.govpharmacyjournal.info30-60 minutes pharmacyjournal.infoGood to Excellent (up to 95%) pharmacyjournal.info
Solvent-Free SynthesisEnvironmentally benign, reduced waste, easy handlingAmmonium persulfate (APS), SiO2-Pr-SO3HVariableHigh (up to 93%)

Integration of Advanced Computational Techniques with Experimental Data for Predictive Modeling

Advanced computational techniques are indispensable for accelerating the drug discovery process. For scaffolds like this compound, integrating computational modeling with experimental data can provide deep insights into structure-activity relationships (SAR), guiding the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) studies have been extensively applied to thiazolidinone derivatives to correlate their structural features with biological activities, such as antimicrobial and anticancer effects. nih.govresearchgate.net Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide detailed contour maps that visualize the impact of steric, electrostatic, and hydrophobic fields on activity, offering a robust framework for rational drug design. nih.gov

Molecular docking simulations are another powerful tool, used to predict the binding modes and affinities of ligands within the active sites of biological targets. researchgate.nettandfonline.comresearchgate.net Such studies have been performed on pyridine-thiazolidinone conjugates, for instance, to explore their interactions with microbial enzymes like DNA gyrase. tandfonline.com For this compound, a combination of QSAR and docking studies could predict its potential biological targets and guide the synthesis of derivatives with optimized binding characteristics.

Table 2: Application of Computational Techniques in Thiazolidinone Research
Computational MethodObjectiveKey Findings/Applications for Thiazolidinone ScaffoldsPotential for this compound
QSAR/3D-QSAR (CoMFA/CoMSIA)Predict biological activity based on physicochemical propertiesIdentified key topological and lipophilic parameters governing antimicrobial activity. Revealed steric and electrostatic requirements for S1P1 receptor agonism. nih.govPredicting anticancer, antimicrobial, or other activities; guiding substituent selection.
Molecular DockingPredict ligand-protein binding modes and affinityElucidated interactions with antimicrobial targets (e.g., DNA gyrase, MurB protein). rsc.orgtandfonline.comIdentifying potential protein targets; optimizing binding interactions.
DFT (Density Functional Theory)Calculate electronic structure and propertiesDetermined molecular geometry and electronic parameters correlated with corrosion inhibition. acs.orgUnderstanding electronic properties for material science or biological applications.

Exploration of New Chemical Space through Combinatorial Chemistry and Automated Synthesis

To fully explore the therapeutic potential of the this compound scaffold, the generation of large and diverse chemical libraries is essential. Combinatorial chemistry, coupled with high-throughput screening, provides a powerful platform for this purpose. Both solution-phase and solid-phase synthesis strategies have been developed for creating libraries of 4-thiazolidinone derivatives. acs.org

The evolution of automated synthesis platforms presents a transformative opportunity. nih.gov These systems can perform multi-step reactions and purifications with minimal human intervention, enabling the rapid production of compound arrays for biological evaluation. researchgate.net Cartridge-based automated synthesizers, for example, use pre-packaged reagents for common reactions, including heterocycle formation, simplifying the process for medicinal chemists. youtube.com Applying these automated and combinatorial approaches to this compound would allow for systematic modification at various positions of the pyridine (B92270) and thiazolidinone rings, rapidly expanding the chemical space and increasing the probability of discovering novel bioactive agents. researchgate.net

Table 3: Strategies for Chemical Library Generation
StrategyDescriptionApplication to Thiazolidinone-like ScaffoldsFuture Prospect for the Target Compound
Multi-Component Reactions (MCRs)"One-pot" reactions combining three or more reactants to form a complex product.Widely used for the efficient synthesis of diverse 4-thiazolidinone libraries. nih.govRapid generation of derivatives by varying aldehyde, amine, and mercapto acid precursors.
Solid-Phase Organic Synthesis (SPOS)Synthesis on a polymer support, facilitating purification by simple filtration and washing.Successfully applied to create libraries of 4-thiazolidinones and related heterocycles. acs.orgHigh-throughput synthesis of a large library of analogs with diverse functionalities.
Automated SynthesisUse of robotic systems for reaction setup, execution, and purification.Platforms developed for automated heterocycle synthesis and iterative cross-coupling. nih.govyoutube.comAccelerated synthesis and optimization cycles for lead discovery and development.

Application of Advanced Biophysical Techniques for Ligand-Target Characterization

A critical step in drug development is the detailed characterization of the interaction between a potential drug molecule and its biological target. While computational docking provides valuable predictions, experimental validation is essential. Advanced biophysical techniques can offer precise, quantitative data on binding affinity, thermodynamics, and kinetics.

For the this compound scaffold, techniques such as X-ray crystallography could be employed to determine the three-dimensional structure of the compound bound to its target protein, revealing specific atomic-level interactions. mdpi.com Spectroscopic methods, including UV/Vis and fluorescence spectroscopy, can be used to study binding events, such as the interaction of thiazole (B1198619) derivatives with DNA. mdpi.com Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are the gold standard for quantifying binding affinity (KD), stoichiometry (n), and the kinetics (kon/koff) of an interaction. Although specific applications of ITC and SPR to this compound are yet to be reported, they represent a crucial future step in validating computational hits and understanding the mechanism of action of any identified bioactive derivatives.

Multi-Target Design Approaches for Complex Biological Systems

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. The "one molecule, one target" paradigm is often insufficient, leading to the development of multi-target drugs or polypharmacology. The thiazolidinedione scaffold has proven to be a versatile "multi-targeted scaffold" in medicinal chemistry. nih.govresearchgate.netscilit.com For instance, various thiazolidine-2,4-dione derivatives have been designed as dual inhibitors of targets like VEGFR-2 and EGFR, which are crucial in cancer progression. researchgate.netnih.gov

This multi-target strategy is a highly promising future direction for this compound. By strategically modifying the substituents on the pyridine and thiazolidinone rings, it may be possible to design single molecules that can modulate multiple, disease-relevant targets simultaneously. This approach could lead to improved therapeutic efficacy and a reduced likelihood of drug resistance. Future research would involve identifying synergistic target combinations for a specific disease and then using structure-based design to optimize the scaffold for dual or multiple activities.

Table 4: Examples of Multi-Targeted Thiazolidinedione Derivatives
Thiazolidinedione Derivative ClassTarget CombinationTherapeutic AreaReference
Thiazolidine-2,4-dionesVEGFR-2 / EGFRT790MCancer nih.gov
Thiazolidine-2,4-dionesPI3K / MEKCancer researchgate.net
Thiazolidine-2,4-dionesPPARγ / various kinasesCancer, Diabetes nih.gov

Investigation of Supramolecular Chemistry and Material Science Applications (non-biological focus)

Beyond its potential in biology, the this compound structure is of interest for applications in material science and supramolecular chemistry. The pyridine and thiazole moieties both contain heteroatoms capable of coordinating with metal ions, suggesting applications in the formation of coordination polymers and metal-organic frameworks (MOFs). bohrium.com Pyridine-containing ligands are well-established building blocks in supramolecular chemistry for constructing complex architectures like helicates and macrocycles through metal coordination. cityu.edu.hkresearchgate.net

Furthermore, thiazole derivatives have demonstrated significant potential as effective corrosion inhibitors for various metals and alloys in acidic environments. acs.orgscispace.commdpi.comsemanticscholar.org The inhibitive properties are attributed to the adsorption of the molecules onto the metal surface, forming a protective layer. The presence of heteroatoms (N, S) and π-electrons in the rings of this compound makes it an excellent candidate for investigation in this area. Future research could explore its efficacy as a corrosion inhibitor for mild steel or other alloys, potentially leading to industrial applications. researchgate.net

Q & A

Basic Question: What are the common synthetic routes for preparing 4-(Pyridin-4-yl)-2,3-dihydro-1,3-thiazol-2-one, and what are the critical reaction parameters?

Answer:
The synthesis of thiazol-2-one derivatives typically involves cyclocondensation reactions. A widely used method involves reacting aldehydes (e.g., 4-chlorobenzaldehyde) with thioacetates or thioamides under acidic or reflux conditions to form the thiazole ring . For example, describes a two-step synthesis where 4-chlorobenzaldehyde reacts with methyl thioacetate to form an intermediate, followed by hydrogenation with 2,3-diazetidinone. Critical parameters include:

  • Temperature : Reflux in ethanol or water (80–100°C) is common .
  • Catalysts : Acidic catalysts like p-TsOH (para-toluenesulfonic acid) improve cyclization efficiency .
  • Reaction Time : 2–6 hours, depending on substituent reactivity .

Advanced Question: How can researchers optimize regioselectivity in cyclocondensation steps for thiazol-2-one derivatives?

Answer:
Regioselectivity challenges arise in multi-component reactions. and highlight strategies:

  • Substituent Steric Effects : Bulky substituents on aldehydes or amines can direct cyclization pathways. For example, electron-withdrawing groups (e.g., nitro) on aryl aldehydes favor 1,3-thiazole formation .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack at specific positions .
  • Catalytic Additives : Using iodine or Lewis acids (ZnCl₂) can stabilize transition states and improve selectivity .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm ring connectivity and substituent positions. For example, the pyridinyl proton signals appear as doublets near δ 8.5–9.0 ppm .
  • X-ray Crystallography : Resolves structural ambiguities, such as bond lengths (C–S: ~1.70 Å) and dihedral angles between the pyridine and thiazole rings .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Question: How can computational methods resolve structural ambiguities in thiazol-2-one derivatives?

Answer:
Density Functional Theory (DFT) calculations and molecular docking are critical:

  • DFT : Predicts stable conformers and electronic properties (e.g., HOMO-LUMO gaps) to correlate with spectroscopic data .
  • Molecular Docking : Identifies binding modes for bioactive derivatives. shows how substituents like fluorophenyl groups enhance interactions with biological targets (e.g., enzymes) via hydrophobic pockets .
  • X-ray Pair Distribution Function (PDF) : Analyzes amorphous or poorly crystalline samples by comparing experimental and simulated diffraction patterns .

Basic Question: What purification strategies isolate thiazol-2-one derivatives with high purity?

Answer:
Common methods include:

  • Recrystallization : Ethanol or ethanol-water mixtures are preferred due to moderate polarity .
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) separates regioisomers .
  • HPLC : Reverse-phase C18 columns resolve closely related analogs using acetonitrile/water mobile phases .

Advanced Question: How to address contradictory bioactivity data among structurally similar thiazol-2-one derivatives?

Answer:
Contradictions often arise from subtle structural variations. and recommend:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing methoxy with nitro groups) and test against biological targets .
  • Crystallographic Analysis : Compare bioactive and inactive analogs to identify critical binding motifs (e.g., hydrogen-bonding networks) .
  • Statistical Modeling : Use multivariate regression to correlate electronic parameters (logP, polarizability) with activity trends .

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Reactant of Route 1
Reactant of Route 1
4-(Pyridin-4-yl)-2,3-dihydro-1,3-thiazol-2-one
Reactant of Route 2
Reactant of Route 2
4-(Pyridin-4-yl)-2,3-dihydro-1,3-thiazol-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.